3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them useful in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C10H6F4O3 |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17) |
InChI Key |
ITDRYERJDWPJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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